An In-Depth Technical Guide to 4,5,6-Trifluoropyrimidine (CAS Number: 17573-78-3)
An In-Depth Technical Guide to 4,5,6-Trifluoropyrimidine (CAS Number: 17573-78-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5,6-Trifluoropyrimidine is a halogenated heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its trifluorinated pyrimidine core makes it an attractive scaffold for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and biological significance of 4,5,6-trifluoropyrimidine, with a focus on its role as a precursor to deoxycytidine kinase (dCK) inhibitors.
Physicochemical Properties
Table 1: Physicochemical Properties of 4,5,6-Trifluoropyrimidine
| Property | Value | Reference(s) |
| CAS Number | 17573-78-3 | [1] |
| Molecular Formula | C₄HF₃N₂ | [1] |
| Molecular Weight | 134.06 g/mol | [1] |
| Appearance | Clear, colorless liquid | [1] |
| Boiling Point | 83-85 °C | [2] |
| Purity | ≥95% | [1] |
| Solubility | Slightly soluble in Acetone, Chloroform, Methanol | [3] |
| Storage | -20°C or under inert gas (nitrogen or Argon) at 2-8°C | [3] |
Spectroscopic Data
Detailed experimental spectroscopic data for 4,5,6-trifluoropyrimidine is not widely published. However, based on the analysis of related fluorinated and chlorinated pyrimidine structures, the following spectral characteristics can be anticipated.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: A single signal is expected for the proton at the C2 position of the pyrimidine ring.
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¹³C NMR: Four distinct signals are anticipated for the four carbon atoms of the pyrimidine ring.
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¹⁹F NMR: Three signals corresponding to the three fluorine atoms at the C4, C5, and C6 positions would be expected, with coupling between them.
3.2. Infrared (IR) Spectroscopy
The IR spectrum of 4,5,6-trifluoropyrimidine would likely exhibit characteristic absorption bands for C-F and C-N stretching vibrations within the pyrimidine ring.
3.3. Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern would be influenced by the stability of the pyrimidine ring and the loss of fluorine atoms or other small fragments.
Synthesis and Reactivity
4.1. Synthesis
A general experimental protocol for the synthesis of a related compound, 4,5,6-trichloropyrimidine, from 4,6-dihydroxypyrimidine is as follows:
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A mixture of 4,6-dihydroxypyrimidine and chlorobenzene is heated to 40 °C in a four-neck flask.
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Sulfonyl chloride is added dropwise over one hour, and the reaction is stirred for six hours at 40 °C.
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Phosphoryl chloride is then added at the same temperature.
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Triethylamine is added dropwise over two hours, with the temperature ranging from 40 to 80 °C.
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The reaction mixture is heated to 83 °C and maintained for 10 hours.
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After cooling, the reaction mixture is slowly added to heated water (40 °C).
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The product is isolated through filtration and extraction with chlorobenzene, followed by concentration under reduced pressure.
4.2. Reactivity
The pyrimidine ring in 4,5,6-trifluoropyrimidine is electron-deficient due to the presence of two nitrogen atoms and three electron-withdrawing fluorine atoms. This makes the carbon atoms of the ring susceptible to nucleophilic aromatic substitution (SNAE).
Studies on the related compound, 5-chloro-2,4,6-trifluoropyrimidine, have shown that it reacts with various nitrogen-centered nucleophiles, such as primary and secondary amines.[3][4] The reaction typically occurs at the C4 position, displacing a fluorine atom.[4] The regioselectivity of the substitution can be influenced by the steric hindrance of the nucleophile and the electronic effects of the substituents on the pyrimidine ring.
A general experimental protocol for the reaction of 5-chloro-2,4,6-trifluoropyrimidine with benzylamine is as follows:[4]
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A solution of 5-chloro-2,4,6-trifluoropyrimidine, benzylamine, and diisopropylethylamine (DIPEA) in acetonitrile is prepared.[4]
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The reaction mixture is stirred at 0 °C for 2 hours.[4]
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The solvent is evaporated, and the crude product is partitioned between dichloromethane (DCM) and water for purification.[4]
This reactivity profile suggests that 4,5,6-trifluoropyrimidine can be a versatile precursor for the synthesis of a variety of substituted pyrimidine derivatives by reacting it with different nucleophiles.
Biological Significance and Applications in Drug Discovery
Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antifungal, and antiviral properties. 4,5,6-Trifluoropyrimidine, in particular, has been identified as a key starting material for the preparation of O-linked pyrimidinamine-based compounds that act as inhibitors of deoxycytidine kinase (dCK). These inhibitors are being investigated for their potential in cancer therapy.
5.1. Deoxycytidine Kinase (dCK) as a Therapeutic Target
Deoxycytidine kinase is a crucial enzyme in the nucleoside salvage pathway, which is responsible for the phosphorylation of deoxyribonucleosides to their corresponding monophosphates. This process is essential for the synthesis of DNA. In cancer cells, the DNA replication machinery is often highly active, making dCK a compelling target for therapeutic intervention. Inhibiting dCK can disrupt DNA synthesis and lead to the death of rapidly dividing cancer cells.
5.2. Role in DNA Damage Response
Recent research has unveiled a critical role for dCK in the DNA damage response (DDR) pathway. In response to DNA damage, the Ataxia-Telangiectasia Mutated (ATM) kinase phosphorylates dCK, leading to its activation. Activated dCK then interacts with and inhibits cyclin-dependent kinase 1 (Cdk1), a key regulator of the G2/M cell cycle checkpoint. This inhibition halts the cell cycle, allowing time for DNA repair.
The following diagram illustrates the signaling pathway of dCK in the DNA damage response.
Caption: dCK signaling in the DNA damage response.
Conclusion
4,5,6-Trifluoropyrimidine is a fluorinated heterocyclic compound with significant potential as a building block in drug discovery, particularly for the development of deoxycytidine kinase inhibitors. While detailed experimental data for this specific isomer is somewhat limited in the public domain, its structural similarity to other halogenated pyrimidines provides valuable insights into its expected physicochemical properties, reactivity, and spectroscopic characteristics. Further research into the synthesis and reactions of 4,5,6-trifluoropyrimidine will undoubtedly expand its utility in the creation of novel therapeutic agents. The growing understanding of the role of its downstream targets, such as dCK, in critical cellular processes like DNA damage response, further underscores the importance of this chemical entity in modern medicinal chemistry.
References
- 1. Deoxycytidine Kinase Augments ATM-Mediated DNA Repair and Contributes to Radiation Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deoxycytidine kinase regulates the G2/M checkpoint through interaction with cyclin-dependent kinase 1 in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The ATM-Chk2-Cdc25A checkpoint pathway guards against radioresistant DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
